tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate typically involves the reaction of tert-butyl bromide with other chemical reagents under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: An organic compound with the formula C4H9Br, used as a standard reagent in synthetic organic chemistry.
tert-Butyl 5-bromo-2-(methylthio)benzoate: A related compound with similar chemical properties.
Uniqueness
tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in proteomics research and potential use in drug discovery set it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl 2-(5-bromo-2-methylsulfanyl-6-oxopyrimidin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-8(15)6-14-9(16)7(12)5-13-10(14)18-4/h5H,6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXNZAUIORCEKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(=CN=C1SC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460687 |
Source
|
Record name | tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308276-66-6 |
Source
|
Record name | tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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